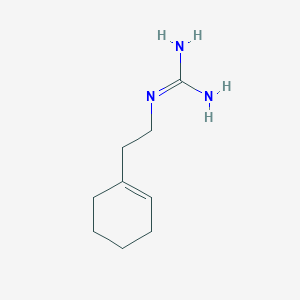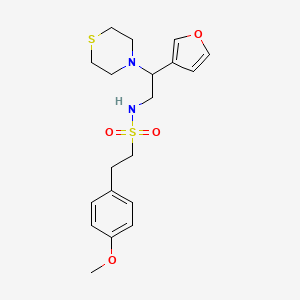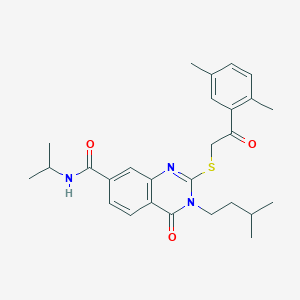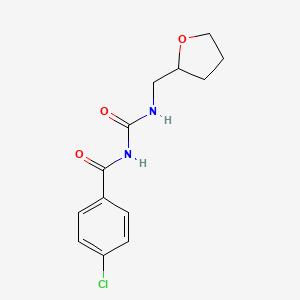![molecular formula C16H23NO2 B2706420 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol CAS No. 2411286-63-8](/img/structure/B2706420.png)
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol is a chemical compound that belongs to the class of beta blockers. It is a potent and selective beta1-adrenoceptor antagonist that is commonly used in scientific research to study the cardiovascular system. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol involves the selective blockade of beta1-adrenoceptors. The compound competes with endogenous catecholamines for binding to beta1-adrenoceptors, thereby reducing their activation. This results in a decrease in heart rate, cardiac contractility, and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol are well documented. The compound has been shown to reduce heart rate, cardiac contractility, and blood pressure in various animal models. It also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone. Additionally, the compound has been shown to reduce the oxygen demand of the heart, which is beneficial in ischemic heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for beta1-adrenoceptors, which allows for the specific study of their role in the cardiovascular system. Additionally, the compound has a long half-life, which allows for sustained beta blockade. However, the compound has a low solubility in water, which can make its administration challenging. Moreover, the compound has been shown to cause bradycardia and hypotension in some animal models, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol. One direction is the investigation of its role in the treatment of various cardiovascular diseases, including hypertension, heart failure, and arrhythmias. Another direction is the study of the compound's effects on other systems, such as the respiratory and immune systems. Additionally, the development of more water-soluble analogs of the compound could improve its administration in lab experiments.
Méthodes De Synthèse
The synthesis of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol involves several steps. One of the commonly used methods is the reaction of 4-(2-Aminoethyl)phenol with cyclobutyl aziridine in the presence of a base to form the intermediate compound. The intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)propan-1-one to obtain the final product.
Applications De Recherche Scientifique
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol is widely used in scientific research to study the cardiovascular system. It is used to investigate the role of beta1-adrenoceptors in regulating heart rate, blood pressure, and cardiac contractility. The compound is also used to study the effects of beta blockers on the cardiovascular system in various disease conditions, including hypertension, heart failure, and arrhythmias.
Propriétés
IUPAC Name |
2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,18)12-6-8-15(9-7-12)19-11-14-10-17(14)13-4-3-5-13/h6-9,13-14,18H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXBHVBMZJSONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CN2C3CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2706337.png)
![1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine](/img/structure/B2706339.png)
![ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2706340.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2706341.png)
![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B2706342.png)
![6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2706345.png)
![(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2706346.png)


![Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B2706352.png)

![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)
